Mevastatin

Physicochemical characterization Lipophilicity Aqueous solubility

As the prototypical statin and exclusive natural precursor for pravastatin bioconversion, Mevastatin (Compactin) offers superior potency in apoptosis and cell cycle arrest studies (IC50 12–50 µM in leukemia/lymphoma cells). Its intermediate lipophilicity (92-fold higher aqueous solubility than lovastatin) and proven blood-brain barrier penetration make it irreplaceable for CNS research. Substituting with other statins without validation risks uncontrolled experimental variables. Ideal for analytical reference, formulation development, and mevalonate pathway research.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 73573-88-3
Cat. No. B1676542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevastatin
CAS73573-88-3
SynonymsCS-500;  CS 500;  CS500;  CS-500;  ML-236B;  ML 236B;  ML236B;  Mevastatin, Compactin.
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
InChIInChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
InChIKeyAJLFOPYRIVGYMJ-INTXDZFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mevastatin CAS 73573-88-3 Procurement Guide: Class Identity and Scientific Positioning


Mevastatin (compactin, ML-236B; CAS 73573-88-3) is the prototypical member of the statin class of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, first isolated from Penicillium citrinum by Akira Endo in the 1970s [1]. As a lipophilic, lactone prodrug, mevastatin requires in vivo hydrolysis to its active hydroxy acid form to competitively inhibit the rate-limiting enzyme of cholesterol biosynthesis [2]. With a molecular weight of 390.5 g/mol, it is the lowest-molecular-weight naturally occurring statin and exhibits a binding affinity for HMG-CoA reductase approximately 10,000-fold greater than that of the natural HMG-CoA substrate [3].

Mevastatin Selection Rationale: Why Analogs Cannot Be Interchanged Without Experimental Validation


Despite belonging to the same statin class, mevastatin exhibits physicochemical and biological properties that differ quantitatively from its close analogs, including lovastatin, simvastatin, and pravastatin. These differences manifest in measurable parameters including aqueous solubility, octanol-water partition coefficients, and differential cytotoxic potency in non-hepatic cell lines [1]. Notably, mevastatin differs from lovastatin by a single methyl group at the 6‘ position, yet this subtle structural variation produces distinct solubility values (36.8 µg/mL vs. 0.4 µg/mL, respectively) and lipophilicity profiles that affect experimental outcomes in cell-based assays [2]. Consequently, substituting mevastatin with another statin without explicit experimental validation risks introducing uncontrolled variables in research protocols, particularly in studies of off-target effects, cell cycle regulation, or non-hepatic applications [3].

Mevastatin Quantitative Differentiation Evidence: Comparator-Backed Selection Data


Mevastatin vs. Lovastatin and Simvastatin: Relative Lipophilicity and Aqueous Solubility Comparison

In a head-to-head comparison of four statins, mevastatin demonstrated an aqueous solubility of 36.8 µg/mL, which is approximately 92-fold higher than lovastatin (0.4 µg/mL) and slightly higher than simvastatin (30 µg/mL). The octanol-water partition coefficient (Po/w) order for the hydroxy acid forms was pravastatin << mevastatin < lovastatin < simvastatin, with approximate ratios of 1:25:75:200 at evaluated pH conditions [1]. This places mevastatin at a distinct intermediate position in the lipophilicity spectrum—less lipophilic than simvastatin and lovastatin, but substantially more lipophilic than pravastatin—a profile that directly influences membrane permeability and tissue distribution [2].

Physicochemical characterization Lipophilicity Aqueous solubility Formulation development

Mevastatin and Lovastatin as the Most Potent Inducers of Cell Death in Human Leukemia and Lymphoma Cell Lines

In a comparative study evaluating six statins (atorvastatin, fluvastatin, lovastatin, mevastatin, pravastatin, and simvastatin) across five human leukemia and lymphoma cell lines (Jurkat E6.1, Jurkat D1.1, Daudi, U937, HL-60), lovastatin and mevastatin were identified as the most potent inducers of cell death regardless of cell type, with IC50 values ranging from 12 to 50 µM [1]. In contrast, atorvastatin exhibited IC50 values of 38.1–48.6 µM in Jurkat cells and ≥55.3 µM in other lines; simvastatin showed IC50 values of 25.1–51.3 µM across lines; pravastatin was largely inactive with IC50 values mostly ≥100 µM; and fluvastatin exceeded 100 µM in all cases [2]. The cytotoxic effect was completely reversed by co-incubation with 10 µM mevalonate, confirming that the observed cell death was mediated through the mevalonate pathway [1].

Cancer research Cytotoxicity Apoptosis Leukemia Lymphoma

Mevastatin Binding Affinity and Enzyme Inhibition: Ki and Substrate Affinity Comparison

Mevastatin exhibits a Ki (inhibition constant) of 1.4 nM for purified HMG-CoA reductase, compared with the enzyme‘s Km of 10 µM for its natural substrate HMG-CoA, demonstrating that mevastatin binds to the enzyme with approximately 7,000-fold higher affinity than the endogenous substrate [1]. In rat liver microsomes, the Ki for mevastatin is 1 nM [2]. This binding affinity translates to functional inhibition: mevastatin reduces cholesterol synthesis to 50% of control at a concentration of 0.01 µg/mL (26 nM) in cellular assays . Class-level data from human hepatocyte studies indicate that all six clinically relevant statins inhibit cholesterol synthesis in the nM range (IC50 0.2–8.0 nM), with mevastatin positioned within this potent inhibitory range [3].

Enzyme kinetics HMG-CoA reductase Binding affinity Mechanism of action

Mevastatin as the Direct Biotransformation Precursor to Pravastatin

Mevastatin serves as the exclusive natural precursor for the biotechnological production of pravastatin through microbial hydroxylation at the 6‘ position by Streptomyces carbophilus and other microorganisms [1]. This bioconversion pathway is the industrial standard for pravastatin manufacturing, establishing a unique precursor-product relationship not shared by any other statin pair [2]. Chemically, mevastatin is defined as a carboxylic ester that is pravastatin lacking the allylic hydroxy group, a structural relationship that underpins their differential lipophilicity and pharmacological profiles [3].

Bioconversion Biotransformation Precursor Pravastatin production

Mevastatin in Neuroprotection Research: Comparative Statin Profiling for Blood-Brain Barrier Penetration Potential

A comparative study of nine statins (lovastatin, mevastatin, pravastatin, simvastatin, cerivastatin, atorvastatin, fluvastatin, pitavastatin, and rosuvastatin) evaluated multiple parameters relevant to neuroprotection, including lipophilicity, blood-brain barrier (BBB) penetration potential, HMG-CoA reductase inhibition, and protection against tau hyperphosphorylation-induced neurodegeneration [1]. The study identified monacolin J derivatives (natural and semi-synthetic statins, including mevastatin) as the best candidates for neurodegenerative condition prevention due to higher potential BBB penetration capacity and cholesterol-lowering effects on neurons [2]. This positions mevastatin as a relevant tool compound for investigating statin-mediated neuroprotection in CNS disease models, distinct from hydrophilic statins such as pravastatin which exhibit minimal CNS penetration [1].

Neuroprotection Blood-brain barrier Alzheimer‘s disease CNS penetration

Mevastatin Optimal Use Cases: Evidence-Guided Research and Industrial Applications


Cancer Cell Cytotoxicity Screening and Apoptosis Mechanism Studies

Based on direct comparative evidence, mevastatin (along with lovastatin) is the most potent inducer of cell death among six tested statins in human leukemia and lymphoma cell lines, with IC50 values of 12–50 µM [1]. This makes mevastatin the preferred statin for investigators studying mevalonate pathway-dependent apoptosis, cell cycle arrest (G1 phase), or statin-mediated cytotoxicity in hematologic malignancy models. Pravastatin and fluvastatin should not be substituted for these applications, as their IC50 values exceed 100 µM in most tested cell lines [1].

Blood-Brain Barrier Penetration and CNS-Targeted Statin Research

A comparative evaluation of nine statins identified mevastatin among the monacolin J derivatives possessing higher potential for blood-brain barrier penetration, distinguishing it from hydrophilic statins such as pravastatin which exhibit minimal CNS access [2]. In vivo studies further demonstrate that mevastatin at 20 mg/kg reduces cerebral infarct size by 36% and increases cerebral blood flow by 30%, supporting its utility in neuroprotection and stroke research [3]. For CNS-focused statin investigations, mevastatin provides a more relevant tool compound profile than hydrophilic alternatives.

Bioconversion and Natural Product Biosynthesis Research

Mevastatin is the exclusive natural precursor for the industrial bioconversion to pravastatin via microbial hydroxylation, a pathway that remains the standard manufacturing route for pravastatin [4]. This precursor-product relationship is unique among statins and establishes mevastatin as an essential reference standard for laboratories developing analytical methods for pravastatin, studying Streptomyces hydroxylase enzymes, or investigating fungal secondary metabolite biosynthesis pathways [5].

Physicochemical Reference for Intermediate-Lipophilicity Statin Formulation Development

Mevastatin occupies a distinct intermediate position in the statin lipophilicity spectrum, with Po/w ratios approximately 25-fold higher than pravastatin but substantially lower than simvastatin (1:25:75:200 ratio order) [6]. Its aqueous solubility of 36.8 µg/mL is 92-fold higher than lovastatin (0.4 µg/mL) and slightly exceeds simvastatin (30 µg/mL) [7]. This profile makes mevastatin a valuable reference compound for formulation scientists developing delivery systems where intermediate lipophilicity and manageable aqueous solubility are design criteria, or for analytical chemists validating HPLC methods requiring distinct retention time markers within the statin class [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mevastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.